ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate
Description
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a pyrazole-based compound characterized by a nitro group at the 3-position, a methyl group at the 5-position of the pyrazole ring, and a butanoate ester side chain. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The nitro group in this compound is a strong electron-withdrawing substituent, which may influence its reactivity, stability, and intermolecular interactions compared to analogs with electron-donating groups.
Properties
IUPAC Name |
ethyl 2-(5-methyl-3-nitropyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-4-8(10(14)17-5-2)12-7(3)6-9(11-12)13(15)16/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDORBHFKTUDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C(=CC(=N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, 5-methyl-3-nitro-1H-pyrazole can be prepared by reacting 3-nitroacetylacetone with hydrazine hydrate under reflux conditions.
Esterification: The resulting 5-methyl-3-nitro-1H-pyrazole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acids, bases, and nucleophiles like amines and thiols. The major products formed from these reactions include the corresponding amino derivative, substituted pyrazole derivatives, and carboxylic acids.
Scientific Research Applications
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. This compound can be used as a building block for the synthesis of novel drug candidates.
Agrochemicals: Pyrazole derivatives are also used in the development of pesticides and herbicides due to their biological activity against various pests and weeds.
Material Science: Pyrazole-based compounds are used in the synthesis of coordination complexes and metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Analysis on the Pyrazole Ring
Key Observations :
- Electron Effects: The nitro group in the target compound contrasts sharply with the amino/hydroxy groups in analogs .
- Biological Implications: Amino and hydroxy groups in analogs like 7b and 11b may facilitate hydrogen bonding, improving target binding in biological systems. The nitro group, however, could confer resistance to enzymatic degradation.
Side Chain and Ester Modifications
Key Observations :
- Heterocyclic Systems : Analogs incorporate thiophene, thiazole, or pyran rings , which can confer rigidity, π-π stacking capability, or fluorescence properties absent in the target compound.
Biological Activity
Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₃N₃O₄
- Molecular Weight : 227.22 g/mol
- CAS Number : 1006951-36-5
Pharmacological Activities
The biological activity of pyrazole derivatives, including this compound, is well-documented in scientific literature. Key pharmacological effects include:
-
Anti-inflammatory Activity :
- Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, compounds with similar structures demonstrated inhibition rates comparable to standard anti-inflammatory drugs like diclofenac and indomethacin in carrageenan-induced edema models .
- A study synthesized various pyrazole derivatives, revealing that some exhibited over 80% inhibition of inflammation, indicating strong potential for treating inflammatory diseases .
- Analgesic Effects :
- Antimicrobial Activity :
- Antiviral Activity :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Pro-inflammatory Mediators : Pyrazole compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
- Interaction with Receptors : Some derivatives interact with specific receptors involved in pain signaling pathways, contributing to their analgesic effects.
Case Study 1: Anti-inflammatory Evaluation
A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. One compound demonstrated an inhibition rate of 84.2%, closely matching that of diclofenac (86.72%) after three hours post-administration .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed significant activity against S. aureus and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nitro-functionalization of pyrazole precursors followed by esterification. Key methods include:
- Mannich Reaction : Used to introduce substituents via amine-aldehyde condensations. For example, nitro groups can be incorporated using nitration agents like HNO₃/H₂SO₄ under controlled temperatures (0–5°C) .
- Hydrazine-Mediated Cyclization : Hydrazine hydrate and KOH in ethanol under reflux (5 hours) facilitate pyrazole ring formation. Post-reaction crystallization from ethanol improves purity .
- Multi-Step Alkylation : Sequential reactions with n-BuLi in THF at −78°C enable precise regioselectivity, followed by acid-catalyzed esterification .
Table 1: Synthesis Optimization Parameters
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Structural validation requires a combination of:
- 1H/13C NMR : Assigns proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms nitro-pyrazole geometry (e.g., bond angles of ~120° for aromatic rings) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 268.1) and fragmentation patterns .
- IR Spectroscopy : Identifies NO₂ asymmetric stretching (1520–1560 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Methodological Answer: A 2³ factorial design evaluates variables: temperature, catalyst concentration, and reaction time. For example:
- Independent Variables : Temperature (40°C vs. 80°C), KOH concentration (0.1M vs. 0.3M), time (3h vs. 6h).
- Response Variables : Yield, purity (HPLC), byproduct formation. Statistical tools (ANOVA) identify significant interactions (e.g., high temperature + low catalyst increases byproducts). Optimized conditions reduce side reactions by 30% .
Q. What strategies resolve contradictions in reported nitro-group reactivity during functionalization?
Methodological Answer: Discrepancies arise from solvent polarity and steric effects. To address:
- Comparative Kinetic Studies : Measure nitration rates in polar aprotic (DMF) vs. protic (EtOH) solvents.
- Computational Validation : DFT calculations (e.g., Gaussian 09) model transition states to explain regioselectivity differences .
- Isotopic Labeling (15NO₂) : Tracks nitro-group migration during alkylation .
Q. How can thermodynamic properties (e.g., solubility, stability) be experimentally determined for this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 120–122°C) and decomposition thresholds .
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7) and solvents (water, DMSO, hexane) with UV-Vis quantification .
- AI-Driven Predictions : COMSOL Multiphysics simulates partition coefficients (logP) and Hansen solubility parameters .
Q. What mechanistic insights guide the development of novel pyrazole derivatives from this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D in H₂O vs. D₂O to identify rate-limiting steps (e.g., nitro reduction vs. ester hydrolysis) .
- In Situ FTIR : Monitors intermediate formation during nitro-to-amine reductions .
- Bioisosteric Replacement : Replace the ester group with amides or carbamates to enhance bioavailability .
Q. How can computational methods predict the compound’s applications in drug discovery?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., COX-2) to assess binding affinity (ΔG < −8 kcal/mol suggests activity) .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- ADMET Prediction (SwissADME) : Estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatic clearance .
Q. What methodologies ensure scalability from lab-scale synthesis to pilot production?
Methodological Answer:
- Process Intensification : Use continuous-flow reactors to minimize exothermic risks during nitration .
- Membrane Separation : Nanofiltration (MWCO 300 Da) purifies crude mixtures with >95% recovery .
- DoE-Optimized Batch Reactors : Scale factors (e.g., agitation rate, heat transfer) maintain yield consistency .
Q. How do researchers address stability and toxicity challenges in preclinical studies?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS) .
- In Vitro Cytotoxicity : MTT assays on HepG2 cells determine IC₅₀ values (e.g., >100 µM indicates low toxicity) .
- Metabolite Profiling : LC-QTOF identifies oxidative metabolites (e.g., hydroxylated pyrazole derivatives) .
Q. What emerging analytical technologies enhance research on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
